molecular formula C₁₉H₁₂D₁₁Cl₂N₅O₂ B1156307 Pirenzepine-d10  Dihydrochloride

Pirenzepine-d10 Dihydrochloride

Cat. No.: B1156307
M. Wt: 435.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirenzepine-d10 Dihydrochloride is a deuterated analog of pirenzepine dihydrochloride, a tricyclic compound with hydrophilic properties.

Properties

Molecular Formula

C₁₉H₁₂D₁₁Cl₂N₅O₂

Molecular Weight

435.39

Synonyms

5,11-Dihydro-11-[2-(4-methyl-1-piperazinyl-d10)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one Dihydrochloride;  Duogastral-d10 Dihydrochloride;  Durapirenz-d10 Dihydrochloride;  Gasteril-d10 Dihydrochloride;  Gastrozepin-d10 Dihydrochloride;  Leblon-d10

Origin of Product

United States

Comparison with Similar Compounds

Doxepin Hydrochloride

  • Structure : Contains dibenzoxepin and dimethylamine groups, with (E)/(Z) isomer mixtures .
  • Analytical Methods : USP guidelines require chromatographic resolution (R ≥ 1.5) between related compounds (e.g., doxepin related compound A/B) .
  • Application : Antidepressant (vs. pirenzepine’s use as a muscarinic receptor antagonist).

Trientine Dihydrochloride

  • Structure : Ethylenetetramine backbone with two hydrochloride groups .
  • Application : Copper chelation in Wilson’s disease, distinct from pirenzepine’s gastrointestinal applications .

Other Dihydrochloride Salts

Azoamidine Initiators

  • Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride .
  • Application : Water-soluble polymerization initiators, contrasting with pirenzepine’s pharmaceutical role .

Biogenic Amine Salts

  • Examples : Putrescine dihydrochloride, cadaverine dihydrochloride .
  • Analytical Use : Quantified via HPLC in food safety, unlike pirenzepine’s clinical or research applications .

Reference Standards

Daclatasvir Dihydrochloride ICRS

  • Application : Pharmacopoeial testing for identity, purity, and assay via IR, TLC, and HPLC .
  • Comparison : Both pirenzepine-d10 and daclatasvir dihydrochloride serve analytical roles, but the latter targets hepatitis C therapeutics .

Data Table: Key Comparisons

Compound Melting Point/Decomposition (°C) Solubility Primary Application Key Structural Feature Reference
Pirenzepine-d10 Dihydrochloride 250–252 (decomp.) Water > methanol > ether Analytical reference standard Tricyclic, hydrophilic
Doxepin Hydrochloride Not specified Water-soluble Antidepressant Dibenzoxepin, tricyclic
Trientine Dihydrochloride Not specified Water-soluble Wilson’s disease treatment Ethylenetetramine backbone
Putrescine Dihydrochloride Not specified Water-soluble Food safety biomarker Aliphatic diamine
Daclatasvir Dihydrochloride Not specified Water-soluble Hepatitis C pharmacopoeial testing Macrocyclic HCV NS5A inhibitor

Research Findings and Differentiation

  • Hydrophilicity : Pirenzepine’s distribution coefficient distinguishes it from lipophilic tricyclic antidepressants like doxepin .
  • Deuterated Utility : While evidence lacks direct data on pirenzepine-d10, its deuterated form likely enhances metabolic stability in tracer studies, akin to deuterated internal standards in mass spectrometry .
  • Regulatory Status : Unlike Hydroxypropyl p-phenylenediamine dihydrochloride (a cosmetic ingredient under SCCS review) , pirenzepine derivatives are regulated pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.